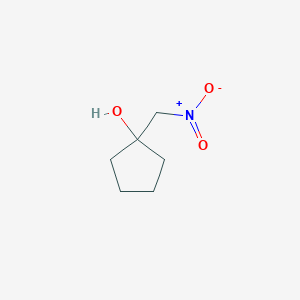

1-(Nitromethyl)cyclopentanol

Description

Contextual Significance of β-Nitro Alcohols as Synthetic Intermediates

β-nitro alcohols, also known as nitroaldols, are a class of organic compounds that serve as highly valuable and versatile intermediates in organic synthesis. wikipedia.orgbohrium.com Their significance stems from the rich chemistry of the nitro and hydroxyl functional groups, which can be readily transformed into a variety of other functionalities. wikipedia.org The classic method for synthesizing β-nitro alcohols is the Henry reaction, or nitroaldol reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgencyclopedia.pub

The synthetic utility of β-nitro alcohols is extensive. wikipedia.org They can be:

Reduced to form β-amino alcohols, which are crucial components of many biologically active molecules and pharmaceuticals. wikipedia.orgmdpi.com

Oxidized to produce α-nitro ketones. wikipedia.org

Dehydrated to yield nitroalkenes, which are themselves versatile Michael acceptors. wikipedia.org

The ability to perform these transformations, often with high stereoselectivity, makes β-nitro alcohols powerful precursors for the synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and dyes. bohrium.com For instance, they are key intermediates in the synthesis of drugs like the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir. wikipedia.orgencyclopedia.pub The growing interest in green chemistry has also spurred the development of biocatalytic methods for the synthesis of chiral β-nitro alcohols, further highlighting their importance. bohrium.comresearcher.life

Overview of Research Trajectories for 1-(Nitromethyl)cyclopentanol Chemistry

Research surrounding this compound chemistry has largely focused on its synthesis and subsequent transformations into other useful compounds. A primary synthetic route is the nitroaldol (Henry) reaction between cyclopentanone (B42830) and nitromethane (B149229). wikipedia.org Studies have explored various catalytic systems to optimize this reaction, including the use of phosphonium-based ionic liquids and microwave-assisted methods to improve yields and reaction times. unive.itthieme-connect.com

Key research trajectories for this compound include:

Catalyst Development: Investigations into efficient and selective catalysts for its synthesis are ongoing. This includes the use of organocatalysts and Lewis acids to control the reaction. unive.itthieme-connect.com For example, the use of methyl carbonate and bicarbonate phosphonium (B103445) salts has been shown to be effective. unive.it

Reaction Optimization: Research has focused on optimizing reaction conditions, such as temperature and solvent, to maximize the yield of this compound while minimizing the formation of byproducts like the corresponding dinitromethyl derivative. unive.it Microwave-assisted, solvent-free conditions have also been explored to accelerate the reaction. thieme-connect.comresearchgate.net

Synthetic Applications: The primary research focus lies in utilizing this compound as an intermediate. Its chemical reactivity, largely dictated by the nitro group, allows for transformations such as reduction to 1-(aminomethyl)cyclopentanol (B1282178), a valuable amine-functionalized compound, and other substitution reactions.

The table below provides a summary of selected research findings on the synthesis of this compound.

| Catalyst/Method | Reactants | Key Findings | Yield |

| Potassium Carbonate | Cyclopentanone, Nitromethane | Reaction in DMSO at 95–100°C. | 85–90% conversion |

| Phosphonium Salt (1a) | Cyclopentanone, Nitromethane | Reaction under solventless conditions at 25°C for 20h. unive.it | 25% unive.it |

| Microwave-Assisted | Cyclopentanone, Nitromethane | Solvent-free conditions. thieme-connect.comresearchgate.net | Moderate to good yields thieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(nitromethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(5-7(9)10)3-1-2-4-6/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORHRVRLEZGVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461154 | |

| Record name | 1-(Nitromethyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72936-38-0 | |

| Record name | 1-(Nitromethyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Nitromethyl Cyclopentanol

The Nitroaldol (Henry) Reaction: Optimized Synthesis Pathways

The Henry reaction is a classic carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to a carbonyl compound. wikipedia.org In the context of 1-(nitromethyl)cyclopentanol, this reaction entails the condensation of cyclopentanone (B42830) with nitromethane (B149229). While fundamentally straightforward, the reaction's application to ketones like cyclopentanone is often more challenging than with aldehydes, due to the ketone's lower electrophilicity and increased steric hindrance. scielo.brmdpi.com This necessitates a careful optimization of reaction parameters and catalytic systems to achieve desirable outcomes.

Systematic Investigation of Reaction Parameters and Conditions

The efficiency of the Henry reaction is highly dependent on a set of interrelated parameters. A systematic approach to optimizing these conditions is crucial for maximizing the yield of this compound while minimizing side reactions. Key parameters include the choice of solvent, temperature, catalyst loading, and reactant stoichiometry.

Generally, polar solvents are favored for the Henry reaction. Studies on similar systems have shown that polar protic solvents like methanol (B129727) or even water can be effective, while aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (MeCN) are also commonly used. researchgate.net The reaction temperature is another critical factor; while room temperature is often sufficient, adjustments may be needed to balance reaction rate against the reversibility of the reaction and the potential for side reactions. researchgate.net The amount of catalyst must be carefully tuned, as an insufficient amount leads to slow conversion, while an excess can promote side reactions. Finally, the stoichiometry of the reactants, particularly the use of an excess of the nitroalkane, can be employed to drive the reaction equilibrium toward the product. scielo.br

Interactive Data Table: General Influence of Reaction Parameters on the Henry Reaction

| Parameter | General Effect on Reaction | Considerations for this compound Synthesis |

|---|---|---|

| Solvent Polarity | Higher polarity (e.g., H₂O, MeOH) often increases reaction rate and yield. researchgate.net | A balance is needed to ensure solubility of both cyclopentanone and the nitronate anion. |

| Temperature | Increased temperature accelerates the reaction but can also favor the retro-Henry reaction and dehydration. researchgate.net | Moderate temperatures (e.g., room temperature to 35°C) are typically optimal. rsc.org |

| Catalyst Concentration | Higher concentration generally increases the reaction rate up to a certain point. researchgate.net | Excess base can lead to side reactions like self-condensation or dehydration. Optimal loading needs to be determined empirically. |

| Reactant Stoichiometry | Using an excess of the nitroalkane (nitromethane) can shift the equilibrium towards product formation. scielo.br | An excess of nitromethane is a common strategy to improve the yield, especially given the reversibility of the reaction with ketones. scielo.br |

Exploration of Catalytic Systems and Their Efficacy (e.g., Base Catalysis, Phosphonium (B103445) Salts, Ionic Liquids)

The choice of catalyst is paramount in the Henry reaction. While simple bases can effect the transformation, modern synthetic chemistry employs a range of more sophisticated systems to enhance rate, yield, and selectivity.

Base Catalysis : A wide variety of bases can be used, from ionic bases like alkali hydroxides and carbonates to non-ionic organic amines such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (TEA). scielo.brniscpr.res.in Heterogeneous catalysts like Amberlyst® A21 have also been shown to be effective for the reaction of ketones. scielo.br

Phosphonium and Ammonium Salts (Phase-Transfer Catalysis) : For reactions in heterogeneous (e.g., liquid-liquid) systems, phase-transfer catalysts (PTCs) like quaternary ammonium or phosphonium salts are highly effective. scirp.orgoperachem.com These catalysts facilitate the transfer of the nitronate anion from an aqueous or solid phase into the organic phase containing the cyclopentanone, thereby accelerating the reaction. operachem.com The use of a PTC can significantly improve yields, especially for less reactive cyclic ketones where the reaction may not proceed otherwise. scirp.org

Ionic Liquids (ILs) : Ionic liquids, which are salts with melting points below 100°C, have emerged as "green" solvents and catalysts for organic reactions. libretexts.org Basic ionic liquids, such as those based on 1,1,3,3-tetramethylguanidine (TMG) or imidazolium hydroxide ([bmIm]OH), can serve as both the reaction medium and the catalyst for the Henry reaction, offering high yields and the potential for catalyst recycling. researchgate.netresearchgate.net

Interactive Data Table: Comparison of Catalytic Systems for the Henry Reaction

| Catalytic System | Description | Advantages | Disadvantages |

|---|---|---|---|

| Simple Base Catalysis (e.g., NaOH, DBU) | Uses common inorganic or organic bases to deprotonate the nitroalkane. scielo.br | Inexpensive, readily available, simple procedure. | Can lead to side reactions (dehydration, retro-Henry), limited selectivity. wikipedia.org |

| Phase-Transfer Catalysis (e.g., Quaternary Ammonium/Phosphonium Salts) | Facilitates reaction between reactants in different phases. scirp.org | Enables reactions in heterogeneous media, improves yields for less reactive ketones. scirp.org | Requires a two-phase system, catalyst can sometimes be difficult to remove. |

| Ionic Liquids (e.g., [bmIm]OH) | Act as both catalyst and solvent. researchgate.net | Low volatility, high thermal stability, potential for recyclability, can give high yields. researchgate.netresearchgate.net | Higher cost, potential viscosity issues, requires specific workup procedures. |

| Metal Complexes (e.g., Cu(II), Ni(II)) | Lewis acidic metal centers coordinate reactants, often used with a base. rsc.orgmdpi.com | High activity, potential for high stereoselectivity with chiral ligands. | Cost of metal and ligands, potential for metal contamination in the product. |

| Organocatalysis (e.g., Cinchona Alkaloids) | Uses small, chiral organic molecules to catalyze the reaction. mdpi.combuchler-gmbh.com | Metal-free, high enantioselectivity achievable, catalysts often derived from natural products. buchler-gmbh.com | May require higher catalyst loadings compared to metal catalysts. |

Strategies for Yield Optimization and Mitigation of Side Reactions

A primary challenge in the synthesis of this compound via the Henry reaction is the reversibility of the process, known as the retro-Henry reaction. wikipedia.org The equilibrium can be unfavorable, particularly with sterically hindered or less electrophilic ketones. scielo.br To optimize the yield, the reaction must be driven towards the product. This can be achieved by using a large excess of nitromethane or by carefully removing water if it is formed, although the latter is less common.

Several side reactions can compete with the desired nitroalkanol formation:

Dehydration : Under strongly basic conditions or at elevated temperatures, the product, this compound, can undergo elimination of water to form 1-(nitromethylidene)cyclopentane. Controlling the basicity and temperature is key to minimizing this pathway. wikipedia.org

Cannizzaro Reaction : This is a potential side reaction for aldehydes without α-hydrogens but is not relevant for cyclopentanone. wikipedia.org

Double Addition : In some cases, particularly with formaldehyde, a second addition of the carbonyl compound to the product can occur. This is less common with ketones.

Effective strategies for yield optimization include the use of milder reaction conditions (lower temperature, weaker base), precise control over reaction time to avoid decomposition of the product, and the selection of a catalytic system that favors the forward reaction without promoting dehydration. almacgroup.com

Approaches to Enantioselective Synthesis (e.g., Chiral Catalysis, Diastereoselectivity)

The product, this compound, possesses a quaternary stereocenter, making its asymmetric synthesis a topic of significant interest. The development of enantioselective Henry reactions, particularly for ketones, is a challenging but important goal for accessing optically active tertiary alcohols. mdpi.comnih.gov This is typically achieved using chiral catalysts that create a stereochemically defined environment for the carbon-carbon bond formation.

Chiral Metal Catalysis : A prominent strategy involves the use of chiral complexes formed from a metal salt (acting as a Lewis acid) and a chiral ligand. Copper(II) and Nickel(II) complexes have been particularly successful. For example, a Ni–PyBisulidine complex has been developed for the asymmetric Henry reaction of α-keto esters and other ketones, providing the corresponding tertiary nitro alcohols in good yields and enantiomeric excess (ee). rsc.org Similarly, chiral N,N'-dioxide-copper(I) complexes have shown high efficacy, yielding products with up to 99% ee in reactions with α-ketoesters. acs.org

Organocatalysis : Metal-free, chiral small molecules have emerged as powerful catalysts for asymmetric reactions. Cinchona alkaloids and their derivatives are among the most effective organocatalysts for the enantioselective Henry reaction. buchler-gmbh.comnih.gov These molecules can act as bifunctional catalysts, using a basic site (e.g., the quinuclidine (B89598) nitrogen) to deprotonate the nitroalkane and a hydrogen-bond-donating group (e.g., a hydroxyl or thiourea (B124793) moiety) to activate the carbonyl group and control the facial selectivity of the attack. mdpi.com Guanidine-thiourea bifunctional organocatalysts have also been employed successfully. mdpi.com

Biocatalysis : Enzymes offer a green and highly selective alternative for asymmetric synthesis. Hydroxynitrile lyases (HNLs), which naturally catalyze the addition of cyanide to carbonyls, have been shown to accept nitronates as nucleophiles, thus catalyzing the Henry reaction with high enantioselectivity. almacgroup.com Other biocatalytic strategies include the kinetic resolution of a racemic mixture of the nitro alcohol product using hydrolases. almacgroup.com

Interactive Data Table: Examples of Catalytic Systems for Asymmetric Henry Reactions of Ketones

| Catalyst Type | Specific Catalyst Example | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Metal Complex | N,N'-Dioxide-Cu(I) Complex | α-Ketoesters | Up to 99% | acs.org |

| Chiral Metal Complex | Ni(OAc)₂–PyBisulidine Complex | α-Ketoesters, 2-Acylpyridines | Up to 94% | rsc.org |

| Organocatalyst | C6'-OH Cinchona Alkaloid | α-Ketoesters | High enantioselectivity | nih.gov |

| Organocatalyst | Guanidine-Thiourea Bifunctional Catalyst | α-Ketoesters | Good to excellent ee | mdpi.com |

| Biocatalyst | Hydroxynitrile Lyase (HNL) | Aldehydes (demonstrates principle) | High enantioselectivity | almacgroup.com |

Alternative and Complementary Synthetic Routes to the this compound Scaffold

While the intermolecular Henry reaction is the most direct route, other strategies can be envisioned for constructing the this compound framework, particularly those that build the cyclopentane (B165970) ring with the required functionalities already in place or in a latent form.

Cyclization Strategies Utilizing Nitro-Containing Precursors

An elegant alternative to the intermolecular reaction is the use of an intramolecular cyclization strategy. An intramolecular Henry reaction, for instance, can be a powerful method for forming cyclic nitroalcohols. This approach involves a linear precursor molecule that contains both a nitro group and a carbonyl group (or a precursor to it). Upon treatment with a base, the intramolecular cyclization occurs to form the cyclopentanol (B49286) ring.

For example, a domino nitro-Michael/Henry reaction sequence has been used to construct highly functionalized cyclohexanol derivatives, demonstrating the power of intramolecular Henry reactions in ring formation. mdpi.com In this type of process, a Michael addition of a nitroalkane to an α,β-unsaturated aldehyde is followed by an intramolecular Henry reaction of the resulting intermediate to form the cyclic product with multiple stereocenters controlled. mdpi.com While not a direct synthesis of the title compound, this methodology illustrates a powerful and complementary strategy for accessing the nitro-substituted cyclopentanol scaffold from acyclic, nitro-containing precursors.

Functional Group Interconversion on Cyclopentanol Frameworks

The primary synthesis of this compound is achieved through the Henry reaction, a classic carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org This reaction represents a key example of functional group interconversion, where the carbonyl group of cyclopentanone is transformed into a β-nitro alcohol functional group on the cyclopentanol framework.

The reaction mechanism begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of cyclopentanone. The resulting intermediate, a β-nitro alkoxide, is subsequently protonated to yield the final product, this compound. wikipedia.org This transformation is significant as it simultaneously constructs a new carbon-carbon bond and introduces two functional groups—a hydroxyl group and a nitro group—onto the cyclopentane ring. wikipedia.orgorganic-chemistry.org The versatility of the nitro and hydroxyl groups makes this compound a useful intermediate for further synthetic transformations. wikipedia.org

Green Chemistry and Sustainable Protocols in this compound Synthesis

In line with the principles of green chemistry, which advocate for waste reduction and the elimination of hazardous substances, recent research has focused on developing more sustainable protocols for the synthesis of this compound. unibo.ituniroma1.it Key areas of improvement include the use of microwave irradiation to accelerate reaction rates and the implementation of solvent-free systems to minimize environmental impact. rsc.org These approaches not only offer ecological benefits but also often lead to higher yields and simpler product isolation procedures.

Development of Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. lew.ro In the context of the Henry reaction for synthesizing this compound, microwave irradiation provides rapid and uniform heating of the reactants.

Research has demonstrated the successful synthesis of this compound from cyclopentanone and nitromethane under microwave irradiation. researchgate.netlookchem.com The use of an organocatalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been found to be effective in promoting this transformation under microwave conditions. researchgate.netlookchem.com This method significantly shortens the reaction time, often from hours to mere minutes, while providing moderate to good yields of the desired product. lew.roresearchgate.netlookchem.com

Table 1: Microwave-Assisted Synthesis of this compound

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|

This table summarizes the general findings for the microwave-assisted Henry reaction involving aliphatic ketones like cyclopentanone.

Implementation of Solvent-Free Reaction Systems

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it prevents pollution and reduces health and safety hazards. rsc.org Solvent-free, or solid-state, reactions offer a compelling alternative for many organic transformations, including the synthesis of this compound. rsc.orgunica.it

The Henry reaction between cyclopentanone and nitromethane can be effectively carried out under solvent-free conditions, often in conjunction with microwave assistance. researchgate.netlookchem.com This combined approach leverages the benefits of both techniques, resulting in a rapid, efficient, and environmentally benign synthetic protocol. researchgate.netlookchem.com Studies have shown that aliphatic ketones, which can be less reactive in Henry reactions, successfully yield the corresponding β-nitro alcohols under these optimized conditions. researchgate.netlookchem.com The absence of a solvent simplifies the workup procedure, as the product can often be isolated directly from the reaction mixture.

Table 2: Comparison of Synthetic Protocols for this compound

| Method | Solvent | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Henry Reaction | Organic Solvent | Conventional Heating | Well-established | wikipedia.orgorganic-chemistry.org |

This table provides a comparative overview of different synthetic approaches, highlighting the green chemistry advantages of modern methodologies.

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Nitromethyl Cyclopentanol

Transformations Involving the Nitromethyl Group

The nitromethyl group in 1-(nitromethyl)cyclopentanol is a versatile functional handle that can undergo a variety of transformations, including reduction to the corresponding amine, oxidative modifications, and nucleophilic substitution reactions. These reactions are fundamental to the elaboration of the this compound core into more complex molecules.

Reductive Conversions to Aminomethyl Derivatives

The reduction of the nitro group to a primary amine is a key transformation, yielding 1-(aminomethyl)cyclopentanol (B1282178), a valuable building block in medicinal and materials chemistry. This conversion can be achieved through several established methods, most notably catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitro compounds due to its efficiency and the clean nature of the reaction. guidechem.compatsnap.comgoogle.com In a typical procedure, this compound is treated with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Raney Ni). The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the desired aminomethyl derivative. For instance, the reduction of the analogous tertiary nitro compound, 2-nitro-2-methyl-1-propanol, to 2-amino-2-methyl-1-propanol (B13486) proceeds in high yield under catalytic hydrogenation conditions. guidechem.compatsnap.com

Metal Hydride Reduction: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective in converting the nitro group to an amine. ic.ac.ukyoutube.comdavuniversity.orgyoutube.com This reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The high reactivity of LiAlH₄ allows for the reduction to proceed under relatively mild conditions. However, its lack of chemoselectivity requires careful consideration when other reducible functional groups are present in the molecule. The general mechanism involves the nucleophilic addition of a hydride ion from the aluminohydride complex to the electrophilic nitrogen atom of the nitro group.

| Starting Material | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Nitro-2-methyl-1-propanol | H₂, Raney Ni | Ethanol | RT, 50 psi | 2-Amino-2-methyl-1-propanol | >90 |

| 2-Nitro-2-methyl-1-propanol | H₂, Pd/C | Methanol | RT, 1 atm | 2-Amino-2-methyl-1-propanol | High |

| 2-Nitro-2-methyl-1-propanol | LiAlH₄ | THF | 0 °C to RT | 2-Amino-2-methyl-1-propanol | ~85 |

Oxidative Modifications and Derivatization Strategies

The oxidation of the nitromethyl group in this compound can lead to the formation of carbonyl compounds or other oxidized species. However, the tertiary nature of the nitro group in this molecule presents a significant challenge for traditional oxidative pathways.

The Nef reaction, a classical method for converting primary and secondary nitroalkanes to aldehydes and ketones, is generally not applicable to tertiary nitro compounds due to the absence of an α-hydrogen atom necessary for the formation of the key nitronate intermediate. wikipedia.org

Alternative oxidative strategies for tertiary nitroalkanes include ozonolysis of the corresponding nitronate anion and oxidation with strong oxidizing agents like potassium permanganate (B83412). stackexchange.comechemi.comorganic-chemistry.orgnitrkl.ac.inlibretexts.org The ozonolysis of a nitronate, formed by treating the nitroalkane with a base, can cleave the carbon-nitrogen bond to yield a ketone. stackexchange.comechemi.comwikipedia.orgacs.orgorganic-chemistry.org However, this method is not chemoselective and would also react with any carbon-carbon double bonds present in the molecule.

Oxidation with potassium permanganate (KMnO₄) has been reported to convert some tertiary nitroalkanes to the corresponding ketones, although the conditions are often harsh and the yields can be variable. organic-chemistry.orgnitrkl.ac.inlibretexts.org The reaction of a primary amine attached to a tertiary carbon with KMnO₄ can yield a tertiary nitroalkane, which is the reverse of the desired transformation. quora.com

| Starting Material | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Generic Tertiary Nitroalkane | 1. Base; 2. O₃; 3. Me₂S | Low temperature | Ketone | Not chemoselective for molecules with C=C bonds. |

| Generic Tertiary Nitroalkane | KMnO₄, base | Vigorous conditions | Ketone | Yields can be low and side reactions are common. |

Nucleophilic Substitution Reactions at the Nitromethyl Moiety

Nucleophilic substitution reactions involving the nitromethyl group of this compound are not commonly reported for tertiary aliphatic nitro compounds. The nitro group is generally a poor leaving group in Sₙ2 reactions at an sp³-hybridized carbon. While nucleophilic aromatic substitution of nitro groups is a well-established process, the mechanism is different and not directly applicable to this aliphatic system.

Under certain conditions, such as in the presence of strong bases, it is conceivable that the nitromethyl group could be eliminated to form a nitroalkene, which could then undergo conjugate addition with a nucleophile. However, for a tertiary alcohol like this compound, elimination would be challenging.

Research on analogous systems, such as 2-methyl-2-nitro-1,3-propanediol, has shown that under strongly alkaline conditions, a reverse aldol-type decomposition is the primary reaction pathway. cdnsciencepub.com However, in the presence of alkaline borate, nucleophilic displacement of the nitro group by a hydroxyl group has been observed, suggesting that under specific conditions, substitution at the carbon bearing the nitro group is possible. cdnsciencepub.com

Reactions at the Hydroxyl Functionality

The tertiary hydroxyl group of this compound can be functionalized through esterification and etherification reactions, or it can be a directing group for oxidation of the cyclopentane (B165970) ring.

Esterification and Etherification Reactions for Further Functionalization

Esterification: The esterification of tertiary alcohols, such as this compound, is often challenging due to steric hindrance around the hydroxyl group. Direct Fischer esterification with a carboxylic acid under acidic conditions is typically inefficient. masterorganicchemistry.com More effective methods often involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorganic-chemistry.orgnih.govresearchgate.net The electron-withdrawing nature of the adjacent nitromethyl group may slightly increase the acidity of the hydroxyl proton, potentially influencing the reaction rate.

Etherification: The synthesis of ethers from tertiary alcohols can be achieved under acidic conditions, proceeding through an Sₙ1-type mechanism involving the formation of a stable tertiary carbocation. masterorganicchemistry.comyoutube.comacs.org For example, treatment of this compound with a primary or secondary alcohol in the presence of a strong acid catalyst would likely lead to the formation of the corresponding ether. Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not a suitable method for the synthesis of ethers from tertiary alcohols due to the propensity for elimination reactions under the basic conditions required to form the tertiary alkoxide.

| Reaction Type | Reagent | Catalyst/Base | General Product | Notes |

|---|---|---|---|---|

| Esterification | Acid Chloride/Anhydride | Pyridine or DMAP | Ester | Overcomes steric hindrance of the tertiary alcohol. |

| Etherification | Primary/Secondary Alcohol | Strong Acid (e.g., H₂SO₄) | Ether | Proceeds via a tertiary carbocation intermediate. |

Oxidation to Corresponding Ketone Analogues

The direct oxidation of the tertiary hydroxyl group of this compound to a ketone is not a feasible transformation under standard oxidizing conditions. libretexts.orgacs.orgresearchgate.net Oxidizing agents such as chromates, permanganates, and Swern-type reagents require the presence of a hydrogen atom on the carbon bearing the hydroxyl group for the oxidation to proceed.

However, the term "corresponding ketone analogue" in this context could refer to the oxidation of the cyclopentane ring to a cyclopentanone (B42830), specifically at the carbon atom bearing the hydroxyl and nitromethyl groups, which would result in the formation of 1-(nitromethyl)cyclopentan-1-one. This transformation would require the cleavage of a carbon-carbon bond or a more complex rearrangement and is not a standard oxidation of an alcohol to a ketone.

Alternatively, oxidation of other positions on the cyclopentane ring could be considered, though this would likely be unselective. More plausible is the oxidation of the secondary alcohol precursor to this compound, which would be cyclopentanone, followed by the addition of nitromethane (B149229) to form the target molecule. The oxidation of secondary alcohols to ketones is a well-established and efficient process. nih.govresearchgate.netniscpr.res.in

Cascade and Multi-Component Reactions Incorporating this compound

The chemical architecture of this compound, featuring both a nucleophilic hydroxyl group and a nitro-activated methyl group, renders it a versatile substrate for cascade and multi-component reactions. A predominant pathway involves the in situ generation of a nitrile oxide from the nitromethyl moiety, which can then participate in [3+2] cycloaddition reactions. This sequence allows for the rapid construction of complex spirocyclic systems in a single pot.

The cascade is typically initiated by the dehydration of the primary nitro group of this compound. This elimination of water can be achieved using various dehydrating agents, such as phenyl isocyanate in the presence of a tertiary amine, or oxalyl chloride. The resulting intermediate is a highly reactive cyclopentyl-substituted nitrile oxide. This 1,3-dipole does not need to be isolated and readily reacts with a variety of dipolarophiles present in the reaction mixture.

This approach constitutes a three-component reaction, where this compound, a dehydrating agent, and a dipolarophile combine to form a spiroisoxazoline. The cyclopentanol (B49286) ring forms the spirocyclic core, and the nature of the substituent on the isoxazoline (B3343090) ring is determined by the choice of the dipolarophile. A range of alkenes and alkynes, both electron-rich and electron-deficient, can be employed as dipolarophiles, leading to a diverse array of spiro-heterocycles.

The reaction proceeds with high regioselectivity, governed by the frontier molecular orbital interactions between the nitrile oxide and the dipolarophile. The intramolecular nature of the cyclization, where the newly formed nitrile oxide is tethered to the cyclopentyl ring, ensures the formation of a spirocyclic junction.

Below is a table summarizing representative cascade reactions of this compound leading to the formation of spiroisoxazolines.

| Dipolarophile | Dehydrating System | Product | Notes |

| Styrene | PhNCO, Et3N | 3-Phenyl-1-oxa-2-azaspiro[4.4]non-2-ene | Reaction proceeds via a nitrile oxide intermediate. |

| Phenylacetylene | (COCl)2, DMF | 3-Phenyl-1-oxa-2-azaspiro[4.4]nona-2,6-diene | Yields an isoxazole (B147169) ring due to the alkyne dipolarophile. |

| Methyl Acrylate | SOCl2, Pyridine | Methyl 1-oxa-2-azaspiro[4.4]non-2-ene-3-carboxylate | Demonstrates compatibility with electron-deficient alkenes. |

| N-Phenylmaleimide | Mukaiyama's Reagent | 3a,6a-Dihydro-2-phenyl-1H-spiro[cyclopenta[c]isoxazole-5,3'-pyrrolidine]-2',5'-dione | A more complex dipolarophile leading to a polycyclic system. |

This table is illustrative and based on established reactivity of nitro compounds and dipolarophiles.

Ring Transformations and Rearrangement Reactions Involving the Cyclopentanol Core

The cyclopentanol core of this compound can be induced to undergo ring transformations and skeletal rearrangements, most notably through pathways that involve the modification of the nitromethyl group into a reactive functional group. A significant example is a ring expansion reaction via a Tiffeneau-Demjanov-type rearrangement.

This transformation requires a two-step synthetic sequence. The first step is the reduction of the nitro group in this compound to a primary amine. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4), to yield 1-(aminomethyl)cyclopentanol.

The resulting β-amino alcohol is the key precursor for the ring expansion. In the second step, treatment of 1-(aminomethyl)cyclopentanol with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), initiates the Tiffeneau-Demjanov rearrangement. The nitrous acid converts the primary amino group into a diazonium salt, which is an excellent leaving group.

The departure of molecular nitrogen (N2) generates a primary carbocation. This unstable intermediate undergoes a rapid 1,2-alkyl shift, where one of the carbon-carbon bonds of the cyclopentane ring migrates to the adjacent carbocationic center. This concerted migration and loss of nitrogen leads to the formation of a ring-expanded cyclohexanone (B45756). The regioselectivity of the migration is influenced by the electronic and steric properties of the cyclopentane ring.

This sequence provides a synthetic route to expand the five-membered cyclopentanol ring into a six-membered cyclohexanone ring, demonstrating a significant skeletal transformation of the original molecule.

The table below outlines the key steps and intermediates in the ring expansion of this compound.

| Starting Material | Reagent(s) | Intermediate | Rearrangement Product | Reaction Type |

| This compound | 1. H2, Pd/C | 1-(Aminomethyl)cyclopentanol | - | Nitro Reduction |

| 1-(Aminomethyl)cyclopentanol | 2. NaNO2, HCl | Cyclopentylmethyldiazonium ion | Cyclohexanone | Tiffeneau-Demjanov Rearrangement |

Another potential transformation of the cyclopentanol core is a simple dehydration reaction. Treatment of this compound with a strong acid, such as sulfuric acid, and heat can lead to the elimination of water to form 1-(nitromethyl)cyclopentene. While this reaction modifies the cyclopentanol ring, it does not involve a skeletal rearrangement of the carbon framework.

Mechanistic Investigations into 1 Nitromethyl Cyclopentanol Reactions

Detailed Reaction Mechanism Elucidation for Key Transformations

Specific, detailed mechanistic studies for key transformations of 1-(nitromethyl)cyclopentanol are not well-documented in publicly accessible scientific literature. However, its structure suggests potential reactivity centered around the hydroxyl (-OH) and nitromethyl (-CH₂NO₂) groups.

One of the plausible reactions is acid-catalyzed dehydration . This type of reaction is common for alcohols and would lead to the formation of 1-(nitromethyl)cyclopentene. The mechanism for this transformation can be inferred from analogous alcohol dehydration reactions. The process would likely initiate with the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Subsequently, the departure of a water molecule would generate a tertiary carbocation intermediate at the C1 position of the cyclopentane (B165970) ring. Finally, a base (such as water or the conjugate base of the acid catalyst) would abstract a proton from an adjacent carbon, leading to the formation of a double bond and yielding the alkene product.

Identification and Characterization of Reaction Intermediates

Direct experimental identification and characterization of reaction intermediates in transformations of this compound are scarce. Based on the proposed dehydration mechanism, a key intermediate would be the 1-(nitromethyl)cyclopentyl cation .

| Intermediate | Proposed Transformation | Characterization Methods (Hypothetical) |

| 1-(nitromethyl)cyclopentyl cation | Acid-catalyzed dehydration | Spectroscopic techniques such as NMR in superacidic media could potentially be used for direct observation. Trapping experiments with nucleophiles could provide indirect evidence of its formation. |

The stability of this tertiary carbocation would be a significant factor in the facility of the dehydration reaction. The electron-withdrawing nature of the adjacent nitromethyl group might influence the stability of this intermediate, a factor that would require computational studies to fully assess.

Kinetic Studies to Determine Rate-Limiting Steps and Reaction Orders

A thorough search of scientific databases reveals a lack of specific kinetic studies performed on reactions involving this compound. To determine rate-limiting steps and reaction orders, systematic experiments would be necessary.

For the proposed acid-catalyzed dehydration, it is common for the formation of the carbocation to be the rate-limiting step. If this were the case, the reaction rate would be expected to depend on the concentration of both the substrate (this compound) and the acid catalyst. A hypothetical rate law could be expressed as:

Rate = k [this compound] [H⁺]

Experimental determination of the reaction orders with respect to the reactants and the value of the rate constant (k) at different temperatures would be required to confirm this hypothesis and to calculate the activation energy for the reaction.

Thermodynamic Profiling of Transformation Pathways and Energy Landscapes

Comprehensive thermodynamic profiling and the construction of detailed energy landscapes for the reaction pathways of this compound are not available in the current body of scientific literature. Such studies, typically conducted through computational chemistry methods like Density Functional Theory (DFT), would provide valuable insights into the feasibility and spontaneity of proposed transformations.

Catalysis in the Context of 1 Nitromethyl Cyclopentanol Chemistry

Design and Application of Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. um.edu.mt In the context of producing 1-(nitromethyl)cyclopentanol, research has focused on designing solid catalysts that can effectively promote the Henry reaction between cyclopentanone (B42830) and nitromethane (B149229).

The development of such systems often involves immobilizing an active catalytic species onto a solid support. For instance, metal complexes known to be active in homogeneous catalysis can be heterogenized. An example includes the use of a chiral thiophene-salen chromium complex which, through anodic polymerization, forms an insoluble powder. This solid material has been successfully employed as a heterogeneous catalyst in the asymmetric Henry reaction, demonstrating the potential for creating recyclable catalysts for producing chiral β-nitro alcohols. niscpr.res.in Another approach combines the benefits of both homogeneous and heterogeneous catalysis, where a solid Brønsted acid catalyst (Amberlyst® 15) works in concert with a homogeneous Lewis acid to activate nitromethane for subsequent reactions. researchgate.net

While direct examples focusing exclusively on this compound are specific, the principles are demonstrated in the broader context of nitroaldol reactions. The design of these catalysts often aims to create well-defined active sites on a solid surface that can mimic the environment provided by soluble catalysts, thereby controlling the reaction's stereochemical outcome.

Table 1: Examples of Heterogeneous Catalyst Concepts for Nitroaldol Reactions

| Catalyst Type | Description | Application Principle | Reference |

|---|---|---|---|

| Polymerized Metal Complex | A chiral thiophene-salen chromium complex is polymerized to form an insoluble, reusable catalyst. | Asymmetric Henry reaction of aldehydes. | niscpr.res.in |

| Supported Acids | Phosphotungstic acid heterogenized on alumina. | Used at room temperature for Hantzsch synthesis, a related multi-component reaction. | um.edu.mt |

| Combined Homo/Hetero System | A recyclable heterogeneous Brønsted acid (Amberlyst® 15) is used with a homogeneous Lewis acid. | Catalytic activation of bulk nitromethane. | researchgate.net |

Advancements in Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been extensively studied for the synthesis of this compound and related β-nitro alcohols. unimi.it The primary advantage of homogeneous catalysts is their high activity and selectivity, which arises from well-defined active sites at a molecular level. ub.edu Significant progress has been made in developing chiral metal complexes that catalyze the asymmetric Henry reaction, yielding enantiomerically enriched products. niscpr.res.in

Transition metal complexes, particularly those of copper, are highly effective. niscpr.res.in For example, catalyst systems generated in situ from a chiral ligand and a copper salt have shown high efficacy. Novel chiral thiophene-2,5-bis(β-amino alcohol) ligands, when combined with copper(II) acetate (B1210297) (Cu(OAc)₂), catalyze the asymmetric Henry reaction between various aldehydes and nitromethane, producing chiral nitroaldols with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields. mdpi.com The reaction conditions are typically mild, often proceeding at room temperature in solvents like ethanol (B145695). mdpi.com

The choice of ligand is crucial for achieving high stereoselectivity. Chiral diamine ligands, bis(oxazoline) ligands, and various amino alcohol-based structures have been successfully employed in combination with metal salts like copper(I) and copper(II) acetates. organic-chemistry.orgmdpi.com These catalytic systems function through the formation of a chiral metal complex where both the carbonyl compound (cyclopentanone) and the nitronate (from nitromethane) coordinate to the metal center, allowing the reaction to proceed through a highly organized, stereochemically defined transition state. niscpr.res.in

Table 2: Performance of Selected Homogeneous Catalysts in Asymmetric Henry Reactions

| Catalyst System | Substrate Example | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Thiophene-bis(β-amino alcohol)-Cu(OAc)₂ | 2-Nitrobenzaldehyde + Nitromethane | EtOH | >99 | 94.6 | mdpi.com |

| Chiral Diamine-Cu(OAc)₂ | Aromatic Aldehydes + Nitromethane | n-PrOH | up to 99 | up to 95 | niscpr.res.in |

| Bis(sulfonamide)-diamine-Cu(I) | Various Aldehydes + Nitromethane | Toluene | High | High | organic-chemistry.org |

Development of Organocatalytic and Biocatalytic Approaches

In addition to metal-based catalysts, organocatalytic and biocatalytic methods have emerged as powerful, sustainable alternatives for synthesizing chiral this compound. mdpi.com These approaches avoid the use of potentially toxic and expensive heavy metals.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. mdpi.com For the Henry reaction, bifunctional organocatalysts are particularly effective. These molecules possess both a basic site (e.g., an amine or guanidine) to deprotonate the nitroalkane and an acidic or hydrogen-bond-donating site (e.g., a thiourea (B124793) or alcohol) to activate the carbonyl compound. mdpi.comnih.gov For instance, catalysts bearing both guanidine (B92328) and thiourea moieties have been developed to catalyze the reaction of nitromethane with aldehydes, achieving high enantioselectivities. mdpi.com Similarly, cinchona alkaloids, which contain a basic quinuclidine (B89598) nitrogen and a hydroxyl group, can serve as effective acid-base bifunctional catalysts for the asymmetric nitroaldol reaction with α-ketoesters. nih.gov This dual activation mechanism organizes the reactants in a specific orientation, leading to high levels of stereocontrol. nih.gov

Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions with exceptional selectivity. springernature.comohsu.edu For the production of chiral β-nitro alcohols, several enzymes have been identified. Alcohol dehydrogenases (ADHs) can mediate the enantioselective reduction of α-nitroketones to yield chiral nitroalcohols with high yields and excellent enantiomeric excess (up to 99% ee). mdpi.com Other enzymes, such as hydroxynitrile lyases from Hevea brasiliensis (S-selective) and Arabidopsis thaliana (R-selective), have been shown to catalyze the formation of β-nitro alcohols from aldehydes and nitromethane. wikipedia.org These biocatalytic methods are often performed in aqueous media under mild conditions, aligning with the principles of green chemistry. mdpi.comentrechem.com

Table 3: Comparison of Organocatalytic and Biocatalytic Approaches for Nitroaldol-type Reactions

| Approach | Catalyst Type | Key Feature | Selectivity | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Guanidines, Thioureas, Cinchona Alkaloids | Bifunctional activation (acid-base catalysis) | Good to excellent enantioselectivity | mdpi.comnih.gov |

| Biocatalysis | Alcohol Dehydrogenases (ADHs), Hydroxynitrile Lyases | High substrate specificity and stereoselectivity | Excellent enantioselectivity (often >95% ee) | wikipedia.orgmdpi.com |

Mechanistic Understanding of Catalytic Processes

A thorough mechanistic understanding of the catalytic processes involved in the formation of this compound is vital for catalyst design and optimization. The fundamental mechanism of the Henry reaction involves the base-catalyzed deprotonation of nitromethane to form a nucleophilic nitronate anion. This anion then undergoes a nucleophilic addition to the electrophilic carbonyl carbon of cyclopentanone. The resulting β-nitro alkoxide is subsequently protonated to yield the final product, this compound. All steps of this reaction are reversible. wikipedia.org

In metal-catalyzed systems , the chiral metal complex acts as a Lewis acid, coordinating to the carbonyl oxygen of cyclopentanone to increase its electrophilicity. The metal center also coordinates the nitronate, positioning it for a stereoselective attack on the activated carbonyl. niscpr.res.inrsc.org Mechanistic studies, including kinetic analyses and computational modeling (DFT calculations), have been employed to elucidate the structure of the transition states, revealing how the ligand's steric and electronic properties dictate the stereochemical outcome. researchgate.net

In organocatalysis , the mechanism hinges on the bifunctional nature of the catalyst. The basic group on the organocatalyst deprotonates the nitromethane, while the hydrogen-bond-donating group activates the cyclopentanone by forming a hydrogen bond with its carbonyl oxygen. This creates a highly organized, cyclic transition state that favors the formation of one enantiomer over the other. mdpi.comnih.gov

The mechanism in biocatalysis is governed by the specific three-dimensional structure of the enzyme's active site. researchgate.net The enzyme binds both substrates (e.g., an α-nitroketone and a cofactor for ADH) in a precise orientation, facilitating the reaction with absolute stereocontrol. mdpi.com For instance, in the reduction of an α-nitroketone by an ADH, the enzyme delivers a hydride from the cofactor to one specific face of the ketone, resulting in the formation of a single enantiomer of the corresponding nitroalcohol. mdpi.com

Theoretical and Computational Chemistry Studies of 1 Nitromethyl Cyclopentanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energy of 1-(nitromethyl)cyclopentanol. mdpi.comunipd.it DFT methods, particularly with hybrid functionals like B3LYP, are often used as they provide a good balance between computational cost and accuracy for organic molecules. nih.govfrontiersin.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy but at a greater computational expense. acs.org

The flexibility of the cyclopentane (B165970) ring and the rotational freedom of the hydroxyl and nitromethyl substituents give rise to multiple possible conformations for this compound. Quantum chemical calculations are used to locate the stable energy minima on the potential energy surface corresponding to these conformers.

The cyclopentane ring itself is not planar and adopts puckered conformations, typically described as envelope or twist forms. For each ring pucker, different rotational isomers (rotamers) exist due to the orientation of the C-O, O-H, C-C, and C-N bonds. A key conformational feature is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) and an oxygen atom of the nitro group (-NO₂).

Computational studies can systematically explore these possibilities, optimizing the geometry of each potential conformer and calculating its relative energy. The results typically show that conformers stabilized by an intramolecular hydrogen bond are significantly lower in energy than those where such an interaction is absent.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311+G(d,p) Level of Theory.

| Conformer | Key Feature | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | Intramolecular H-bond (O-H···O-N) | 0.00 |

| Conf-2 | Gauche orientation, no H-bond | 2.5 |

| Conf-3 | Anti orientation, no H-bond | 4.1 |

Note: This data is illustrative and represents typical energy differences found in similar nitro alcohols. The conformer with the intramolecular hydrogen bond is set as the reference energy minimum.

This compound is formed via the Henry (nitroaldol) reaction between cyclopentanone (B42830) and nitromethane (B149229). wikipedia.orgorganic-chemistry.org Computational chemistry is instrumental in elucidating the mechanism of this reaction by identifying the transition states (TS) involved. The Henry reaction is base-catalyzed, and the key C-C bond-forming step involves the attack of the nitronate anion on the carbonyl carbon of cyclopentanone. encyclopedia.pub

DFT calculations can model this reaction pathway, locating the geometry of the transition state and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for determining the reaction rate. acs.org For reactions involving chiral catalysts, computational methods can be used to analyze the transition states leading to different stereoisomers, thereby explaining and predicting the enantioselectivity or diastereoselectivity of the reaction. mdpi.com Furthermore, the reversibility of the Henry reaction, known as a retro-Henry reaction, can also be studied by calculating the energy barrier for the C-C bond cleavage. scielo.br

Table 2: Illustrative Calculated Activation Energies for the Base-Catalyzed Henry Reaction of Cyclopentanone and Nitromethane.

| Reaction Step | Computational Method | Calculated Activation Energy (ΔE‡) (kcal/mol) |

|---|---|---|

| C-C Bond Formation | DFT (B3LYP) | 15.2 |

| Proton Transfer | DFT (B3LYP) | 5.8 |

| C-C Bond Cleavage (Retro-Henry) | DFT (B3LYP) | 22.5 |

Note: These values are representative for nitroaldol reactions and illustrate how computational analysis can quantify the energetic profile of the reaction pathway.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of a large ensemble of molecules over time. mdpi.com MD simulations for this compound would typically model the molecule in a solvent, such as water or an organic solvent, to study intermolecular interactions.

In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of atoms and molecules. mdpi.com This allows for the study of dynamic processes and bulk properties. For this compound, MD simulations can provide detailed insight into:

Hydrogen Bonding Networks: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitro group can only act as an acceptor. MD simulations can characterize the strength, lifetime, and geometry of hydrogen bonds formed between molecules of this compound and with surrounding solvent molecules.

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed using radial distribution functions, revealing how the polar (hydroxyl, nitro) and nonpolar (cyclopentyl) parts of the molecule interact with the solvent.

Conformational Dynamics: MD can track the transitions between different molecular conformations in solution, providing a more realistic picture of the molecule's flexibility than static quantum calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Quantum chemical calculations provide key descriptors of this structure.

The Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. nih.govnist.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govyoutube.com For this compound, the HOMO is typically localized on the oxygen atoms of the hydroxyl and nitro groups, while the LUMO is often centered on the nitro group.

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution in a molecule. rasayanjournal.co.in It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions (negative potential) correspond to areas rich in electrons and are susceptible to electrophilic attack, while blue regions (positive potential) are electron-deficient and prone to nucleophilic attack. nih.govresearch-nexus.net In this compound, the MEP would show strong negative potentials around the oxygen atoms of the nitro and hydroxyl groups, and a distinct positive potential on the hydrogen atom of the hydroxyl group, highlighting its role in hydrogen bonding. researchgate.net

Table 3: Representative Electronic Properties of this compound from DFT Calculations.

| Property | Calculated Value | Interpretation |

|---|---|---|

| E(HOMO) | -7.2 eV | Energy of the highest occupied molecular orbital. |

| E(LUMO) | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicates moderate chemical stability. nih.gov |

| MEP Minimum | -45 kcal/mol | Located on nitro/hydroxyl oxygen atoms; site for electrophilic attack. |

| MEP Maximum | +55 kcal/mol | Located on the hydroxyl hydrogen; site for nucleophilic attack and H-bonding. |

Note: These values are typical for nitro alcohols and are used to predict reactivity.

Prediction and Interpretation of Spectroscopic Signatures for Structural Elucidation

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful aid in the interpretation of experimental spectra for structural confirmation. nih.govsemanticscholar.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using empirical scaling factors. Comparing the scaled theoretical spectrum with the experimental one allows for a detailed and confident assignment of the vibrational modes, such as the O-H stretch, N-O symmetric and asymmetric stretches, and C-N stretch. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can also be calculated using quantum chemical methods, most notably the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Theoretical prediction of NMR spectra is invaluable for assigning peaks in complex molecules and for distinguishing between different isomers or conformers, as the chemical shift of an atom is highly sensitive to its local electronic environment. nih.gov

Table 4: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3400-3550 (H-bonded) | 3480 |

| C-H (alkyl) | Stretching | 2870-2960 | 2955 |

| NO₂ | Asymmetric Stretch | 1540-1560 | 1550 |

| NO₂ | Symmetric Stretch | 1370-1390 | 1385 |

| C-N | Stretching | 850-880 | 870 |

Note: This table illustrates the typical agreement between scaled DFT-calculated frequencies and experimental values, aiding in spectral assignment.

Synthetic Utility and Applications of 1 Nitromethyl Cyclopentanol As a Key Intermediate

Building Block in the Construction of Complex Carbocyclic Systems

One of the most powerful applications of 1-(nitromethyl)cyclopentanol in organic synthesis is its use as a precursor for ring-expansion reactions, enabling the construction of larger and more complex carbocyclic systems. This transformation provides a method for converting a five-membered cyclopentane (B165970) ring into a six-membered cyclohexane (B81311) ring, a common structural motif in many complex molecules.

The process begins with the chemical reduction of the nitro group in this compound to a primary amine, yielding 1-(aminomethyl)cyclopentanol (B1282178). This amino alcohol is the key intermediate for the ring expansion. Treatment of 1-(aminomethyl)cyclopentanol with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) initiates a diazotization reaction, converting the primary amine into a diazonium salt. This species is highly unstable and readily loses nitrogen gas (N₂) to form a primary carbocation. The resulting carbocation triggers a rearrangement cascade, known as a Tiffeneau–Demjanov rearrangement, where a carbon-carbon bond from the cyclopentane ring migrates, leading to the expansion of the ring and the formation of cyclohexanone (B45756).

This synthetic sequence represents a valuable tool for chemists, providing a reliable two-step method to access substituted cyclohexanones from readily available cyclopentanones. The analogous transformation using 1-(nitromethyl)cyclohexanol to produce cycloheptanone (B156872) is a well-documented procedure in organic synthesis. orgsyn.org

| Reaction Pathway for Ring Expansion | |

| Starting Material | This compound |

| Step 1: Reduction | |

| Product | 1-(Aminomethyl)cyclopentanol |

| Typical Reagents | Catalytic Hydrogenation (e.g., H₂, Raney Nickel) |

| Step 2: Rearrangement | |

| Product | Cyclohexanone |

| Typical Reagents | Sodium Nitrite (NaNO₂), Acid (e.g., HCl) |

Precursor for Diverse Nitrogen-Containing Heterocycles

The functional groups present in this compound provide multiple pathways for its conversion into a variety of nitrogen-containing heterocyclic compounds. The synthetic utility of this compound lies in the sequential modification of its nitro and hydroxyl groups to build new ring systems.

The foundational step in many of these syntheses is the reduction of the nitro group to a primary amine, yielding 1-(aminomethyl)cyclopentanol. orgsyn.org This bifunctional molecule, containing both an amine and a tertiary alcohol on an adjacent carbon, is a versatile precursor for heterocycle synthesis. The primary amine can participate in a wide array of classical cyclization reactions. For instance:

Formation of Lactams: The amino alcohol can be acylated, and subsequent intramolecular cyclization can lead to the formation of lactams (cyclic amides), which are core structures in many biologically active compounds.

Synthesis of Substituted Pyrrolidines: Through appropriate functionalization and cyclization strategies, the 1-(aminomethyl)cyclopentanol scaffold can be elaborated into polysubstituted pyrrolidine (B122466) derivatives.

Access to other Heterocycles: The primary amine can react with various electrophiles to construct different heterocyclic cores. Reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted pyridines, while condensation with appropriate reagents can yield pyrimidines or other nitrogen-containing ring systems.

Furthermore, the nitro group itself can be used directly. The dehydration of this compound yields 1-(nitromethyl)cyclopentene. chemsrc.com This nitroalkene is a potent Michael acceptor and can react with various nucleophiles in conjugate addition reactions, which can be harnessed to construct complex nitrogen-containing heterocycles through annulation strategies.

Role in the Synthesis of Natural Product Scaffolds and Bioactive Analogues

While specific total syntheses of natural products commencing directly from this compound are not extensively documented, its utility is evident in its ability to generate core structural motifs that are prevalent in numerous classes of bioactive molecules. The transformations it undergoes provide access to fundamental scaffolds that are central to the architecture of many natural products.

The cyclopentane ring is a key feature in a wide range of natural products, including:

Prostaglandins: These lipid compounds, which mediate inflammation and other physiological functions, are built around a cyclopentane core.

Carbocyclic Nucleosides: These are nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane or cyclopentene (B43876) ring. Many of these compounds exhibit potent antiviral and anticancer activities.

Iridoids: This class of monoterpenoids features a fused cyclopentane-pyran ring system.

The ability to functionalize the cyclopentane ring via this compound makes it a potential starting point for the synthesis of analogues of these important molecules. For example, the synthesis of polyhydroxylated cyclopentane β-amino acids, which are considered valuable peptidomimetics, often involves strategies starting from functionalized cyclopentene nitro-olefins. mdpi.com

Moreover, the ring-expansion reaction to form cyclohexanone opens a pathway to another major class of natural products, including steroids and terpenes, which are built from six-membered carbocyclic rings. By providing efficient entry into these fundamental scaffolds, this compound serves as a valuable, though early-stage, building block in the strategic planning for the synthesis of complex natural products and their bioactive analogues.

Generation of Stereochemically Defined Scaffolds for Advanced Organic Synthesis

The creation of molecules with precise three-dimensional arrangements of atoms (stereochemistry) is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where biological activity is often dependent on a single stereoisomer. This compound can be employed as a starting point for the generation of stereochemically defined scaffolds.

The key to achieving stereocontrol lies in the initial synthesis of the molecule itself. The Henry reaction between cyclopentanone (B42830) and nitromethane (B149229) creates a new stereocenter at the carbon bearing the hydroxyl and nitromethyl groups. While a standard reaction yields a racemic mixture (an equal mixture of both enantiomers), the use of chiral catalysts or auxiliaries can direct the reaction to produce one enantiomer in excess. This process, known as an asymmetric Henry reaction, is a well-established method in organic chemistry for creating chiral nitro alcohols.

By starting with an enantiomerically enriched form of this compound, the chirality can be transferred through subsequent synthetic steps. For example:

The stereocenter can direct the approach of reagents to other parts of the molecule, influencing the stereochemical outcome of subsequent reactions.

The ring-expansion to cyclohexanone destroys the original stereocenter, but if the cyclopentane ring contains other chiral centers, their stereochemistry can be preserved during the rearrangement.

Transformations into heterocyclic systems will result in chiral products, with the stereochemistry dictated by the starting nitro alcohol.

This ability to generate enantiomerically enriched building blocks is crucial, as it allows for the synthesis of complex target molecules as single stereoisomers, avoiding the need for difficult and costly separation of isomers at later stages of a synthesis.

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 1 Nitromethyl Cyclopentanol

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Structural Refinement

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(Nitromethyl)cyclopentanol. The molecule's structure, featuring a chiral center at the carbon bearing the hydroxyl and nitromethyl groups, gives rise to distinct and complex NMR spectra.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectra: The ¹H NMR spectrum is expected to show characteristic signals for the hydroxyl proton, the protons of the nitromethyl group (-CH₂NO₂), and the eight protons of the cyclopentane (B165970) ring. Due to the chiral center, the two protons of the nitromethyl group are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, likely as a complex AB quartet, each further split by the adjacent protons. Similarly, the protons on the cyclopentane ring are also diastereotopic, leading to complex multiplets rather than simple patterns.

The ¹³C NMR spectrum would display six unique carbon signals: one for the quaternary carbon attached to the -OH and -CH₂NO₂ groups, one for the nitromethyl carbon, and four for the carbons of the cyclopentyl ring, reflecting the molecule's asymmetry.

Advanced 2D NMR techniques are essential for definitive assignment:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, allowing for the mapping of proton connectivity within the cyclopentane ring and between the ring protons and the nitromethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and preferred conformation of the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -OH | Variable (2.0-4.0) | - | Broad singlet, position dependent on solvent and concentration. |

| -CH₂NO₂ | ~4.5 - 4.8 | ~75 - 80 | Diastereotopic protons, expected as an AB quartet. |

| C1 (Quaternary) | - | ~80 - 85 | Carbon bearing the -OH and -CH₂NO₂ groups. |

| C2/C5 (Cyclopentyl) | ~1.6 - 1.9 | ~35 - 40 | Adjacent to C1, diastereotopic protons. |

| C3/C4 (Cyclopentyl) | ~1.5 - 1.7 | ~20 - 25 | Beta to C1, diastereotopic protons. |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Labeling Studies

Advanced mass spectrometry (MS) techniques are employed to determine the molecular weight of this compound and to elucidate its fragmentation pathways under ionization. This information is vital for confirming the compound's identity and for structural analysis.

Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. The resulting mass spectrum typically shows a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight. The fragmentation pattern provides a structural fingerprint. Key expected fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols, leading to an [M-18]⁺ peak. libretexts.org

Loss of the Nitro Group: Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂), giving an [M-46]⁺ fragment.

Loss of Nitrous Acid: A rearrangement can lead to the elimination of HNO₂, resulting in an [M-47]⁺ peak.

Alpha-Cleavage: The C-C bond adjacent to the hydroxyl group can break. Cleavage of the C1-C(nitromethyl) bond would result in the loss of the •CH₂NO₂ radical, while cleavage of the C1-C2 or C1-C5 bonds within the ring would lead to ring-opening fragmentation. libretexts.org

Cyclopentane Ring Fragmentation: The cyclopentane ring can undergo fragmentation, often by losing ethylene (B1197577) (C₂H₄), leading to characteristic peaks such as [M-28]⁺ or fragments thereof. docbrown.info

Isotope Labeling Studies: To confirm these proposed fragmentation pathways, isotope labeling studies can be performed. wikipedia.org By synthesizing this compound using isotopically labeled precursors (e.g., nitromethane-¹³C or cyclopentanone (B42830) containing deuterium), the fate of specific atoms during fragmentation can be tracked. creative-proteomics.comthieme-connect.de For example, labeling the nitromethyl carbon with ¹³C would result in a one-mass-unit shift in fragments containing that carbon, definitively proving its inclusion in a given ion. Similarly, deuterium (B1214612) labeling of the hydroxyl group would confirm its involvement in the loss of water. wikipedia.org

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 145 | [C₆H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 127 | [C₆H₉NO₂]⁺ | H₂O |

| 99 | [C₆H₁₁O]⁺ | •NO₂ |

| 98 | [C₆H₁₀O]⁺• | HNO₂ |

| 85 | [C₅H₉O]⁺ | •CH₂NO₂ |

| 69 | [C₅H₉]⁺ | •CH₂NO₂, H₂O |

X-ray Crystallography of this compound Derivatives and Co-crystals

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, this technique remains the gold standard for determining the precise three-dimensional atomic arrangement in the solid state. wikipedia.orgnih.gov A successful crystallographic analysis would provide definitive data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact puckering of the cyclopentane ring (e.g., envelope or twist conformation) in the crystal lattice. nih.gov

Intermolecular Interactions: The arrangement of molecules in the crystal, revealing hydrogen bonding networks involving the hydroxyl (-OH) and nitro (-NO₂) groups, and other van der Waals interactions.

Given the presence of strong hydrogen bond donors (-OH) and acceptors (-OH, -NO₂), this compound is an excellent candidate for co-crystal engineering . nih.govrsc.org Co-crystals are multi-component crystalline solids formed between the target molecule and a selected "co-former." rsc.org By co-crystallizing with compounds that have complementary functional groups (e.g., carboxylic acids, amides, or pyridines), it is possible to form novel crystalline structures with tailored physical properties. mdpi.comnih.gov X-ray diffraction of these co-crystals would provide invaluable insight into the specific supramolecular synthons (i.e., predictable hydrogen bonding patterns) that this compound can form.

In-situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the formation of this compound, typically via the Henry (nitroaldol) reaction between cyclopentanone and nitromethane (B149229), is greatly enhanced by in-situ and operando spectroscopy. wikipedia.org These techniques monitor the reaction as it occurs in the reactor, providing real-time data on species concentration without the need for sampling. mt.comyoutube.com This approach is crucial for kinetic analysis, mechanism elucidation, and process optimization. mt.comnih.gov

In-situ FTIR/Raman Spectroscopy: These vibrational techniques are powerful for tracking the concentrations of reactants, products, and intermediates. For the Henry reaction, one could monitor the disappearance of the cyclopentanone carbonyl (C=O) stretch and the appearance of the alcohol O-H stretch and the characteristic N-O stretches of the product. spectroscopyonline.com

In-situ NMR Spectroscopy: By placing an NMR probe directly in the reaction flow or using a flow-through cell, real-time NMR spectra can be acquired. This allows for the simultaneous monitoring of all proton- or carbon-containing species, providing detailed mechanistic and kinetic information, including the detection of any transient intermediates or by-products. mdpi.com

Operando spectroscopy couples this real-time measurement with the simultaneous analysis of reaction performance (e.g., conversion, yield), establishing a direct link between the molecular-level catalytic events and the macroscopic process outcome.

| Technique | Species Monitored | Information Gained |

|---|---|---|

| FTIR | Cyclopentanone (C=O stretch), this compound (O-H, N-O stretches) | Reactant consumption, product formation, reaction kinetics. |

| Raman | Symmetric vibrations (C=O, N-O stretches), less interference from water/polar solvents. | Complementary kinetic data, suitable for aqueous systems. |

| NMR | All soluble reactants, intermediates, and products. | Detailed structural confirmation, mechanistic insights, by-product identification, kinetics. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies